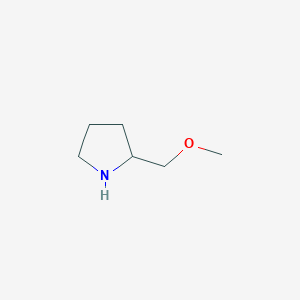
2-(pyridin-2-yloxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-2-yloxy)acetaldehyde is an organic compound that features a pyridine ring attached to an acetaldehyde group through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yloxy)acetaldehyde typically involves the reaction of 2-hydroxypyridine with chloroacetaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridine ring attacks the carbon atom of the chloroacetaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(pyridin-2-yloxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(pyridin-2-yloxy)acetic acid.
Reduction: 2-(pyridin-2-yloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(pyridin-2-yloxy)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological macromolecules.
Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(pyridin-2-yloxy)acetaldehyde in biological systems is not well-documented. it is likely to interact with various enzymes and receptors due to the presence of the reactive aldehyde group and the aromatic pyridine ring. These interactions could involve covalent bonding with nucleophilic residues in proteins or non-covalent interactions such as hydrogen bonding and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-2-yl)acetaldehyde: Lacks the oxygen atom linking the pyridine ring and the aldehyde group.
2-(pyridin-2-yloxy)ethanol: The aldehyde group is reduced to an alcohol.
2-(pyridin-2-yloxy)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(pyridin-2-yloxy)acetaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring linked through an oxygen atom. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
850536-58-2 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.1 |
Reinheit |
60 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



